4-氯吡啶嗪

描述

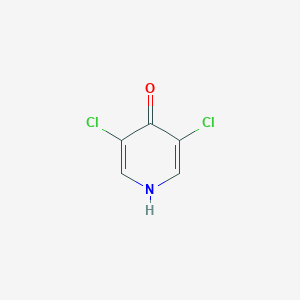

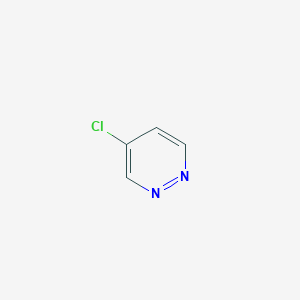

4-Chloropyridazine is a chemical compound that belongs to the class of heterocyclic compounds known as pyridazines. These compounds have shown significant pharmaceutical importance due to their diverse biological activities. Pyridazine derivatives are utilized in various fields, including medicinal chemistry and agriculture, where they serve roles such as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions with specific reagents and conditions to achieve the desired compound. For instance, one study reports the synthesis of a pyridazine derivative by treating an acetic acid compound with hydrazinylpyridazine in dry dichloromethane, followed by the addition of lutidine and a coupling reagent in cold conditions. Subsequent heating with chloroamine T in the presence of ethanol yields the final product . Another study describes the synthesis of monomers containing pyridazine units, which are then reacted with diamine-containing thioether and sulfone units to prepare polyamides with high contents of thioether groups .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using X-ray diffraction (XRD) techniques. These compounds can crystallize in various space groups, with precise molecular parameters obtained from intensity data collected at low temperatures. For example, a pyridazine derivative was found to crystallize in the space group P21/c, assuming a planar conformation in the crystal . Another compound crystallized in the same space group, with its structure featuring intermolecular hydrogen bonds and scarce halogen interactions .

Chemical Reactions Analysis

Pyridazine derivatives can participate in various chemical reactions, forming different types of intermolecular interactions. These interactions include hydrogen bonds and halogen bonds, which can significantly influence the properties and reactivity of the compounds. For example, in one structure, C-H...N hydrogen bonds and C-Cl...cg interactions were observed, contributing to the stability of the crystal structure .

Physical and Chemical Properties Analysis

Pyridazine derivatives exhibit a range of physical and chemical properties that make them valuable in different applications. They can have good optical properties, such as high optical transmittance and low birefringence, which are desirable in materials science . Additionally, these compounds can have good thermal properties and improved solubility in polar aprotic solvents. They can also form tough films with significant tensile strength and storage modulus, indicating their potential for use in high-performance materials . The electronic properties, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through density functional theory calculations, providing insights into their chemical behavior .

科学研究应用

4-氯吡啶嗪衍生物展示出潜在的抗菌活性。一项涉及合成和反应新型吲哚吡啶酮衍生物的研究,包括氯吡啶嗪衍生物,在一些新化合物中显示出抗微生物特性(Abubshait, 2007)。

吡啶嗪衍生物已被确定具有镇痛和抗炎应用。一项研究涉及合成2/3-取代-6(4-甲基苯基)-4,5-二氢吡啶-3(2H)-酮和吡啶嗪取代三嗪,发现实验动物中有显著的镇痛和抗炎活性,表明它们有潜力作为非甾体类抗炎药物(NSAIDs)(Husain et al., 2017)。

氯吡啶嗪衍生物已被用于制备具有预期生物活性的新杂环化合物。一项研究从4-氧代-4-(3,4-二氯苯基)-2-丁烯酸和安替比林合成了各种衍生物,产生了显示出抗微生物和抗真菌活性的氯吡啶嗪衍生物(Sayed et al., 2003)。

在癌症研究中,已合成了6-氯吡啶嗪-3-基腙和6-氯-3-取代-[1,2,4]三唑并评估其对各种癌细胞系的体外细胞毒活性。一些化合物表现出强大的细胞毒活性,代表了癌症治疗中潜在的有希望的先导物(Mamta et al., 2019)。

吡啶嗪衍生物,包括氯吡啶嗪,在轻钢中作为缓蚀剂的潜力已被研究,显示出在酸性环境中防止电化学溶解的有效性(Mashuga et al., 2017)。

3-N-取代氨基-6-甲基-4-(3-三氟甲基苯基)吡啶嗪衍生物中观察到除草活性。其中一些化合物对双子叶植物表现出显著的除草活性,与商业漂白剂除草剂相当(Xu et al., 2008)。

安全和危害

The safety data sheet for 4-Chloropyridazine hydrochloride indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

未来方向

The future directions in the field of 4-Chloropyridazine research involve the design of hybrid compounds for novel biological activity . For instance, a novel series of 4-chloropyridazinoxyphenyl conjugates were designed as potential anticancer agents . The main directions in this field are the hybridization of scaffolds, the hybrid-pharmacophore approach, and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds .

属性

IUPAC Name |

4-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2/c5-4-1-2-6-7-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRJGGJXFXWQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601424 | |

| Record name | 4-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridazine | |

CAS RN |

17180-92-6 | |

| Record name | 4-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。